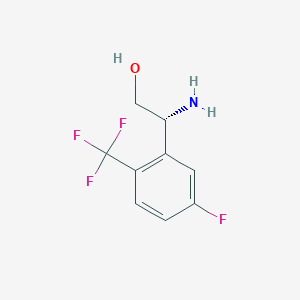

(r)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl-substituted phenyl ring, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic resolution. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its unique structural features.

Medicine

Industry

Industrially, this compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

- ®-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol

- ®-2-Amino-2-(5-chloro-2-(trifluoromethyl)phenyl)ethan-1-ol

- ®-2-Amino-2-(5-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol

Uniqueness

What sets ®-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol apart from similar compounds is its specific substitution pattern on the phenyl ring, which can significantly influence its reactivity and interactions with biological targets. This unique structure makes it a valuable compound for specialized applications in research and industry.

Biological Activity

(R)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol, also known as a fluorinated amino alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and fluorine substituents, which may influence its interaction with biological systems.

- Molecular Formula : C9H9F4NO

- Molar Mass : 223.17 g/mol

- CAS Number : 1213624-27-1

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, which can lead to increased bioactivity.

Anticancer Activity

Recent studies have explored the cytotoxic effects of this compound on several cancer cell lines. The compound was tested against:

- HCT-116 (colon cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The results demonstrated that the compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in the G0/G1 and G2/M phases, independent of p53 status .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of trifluoromethyl groups enhances the compound's potency against cancer cells. Substituents at specific positions on the phenyl ring were found to significantly influence activity, indicating a critical role for molecular structure in determining biological effects .

Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 5.6 | Apoptosis induction |

| MCF-7 | 7.4 | Cell cycle arrest (G0/G1) |

| HeLa | 6.3 | Cell cycle arrest (G2/M) |

Case Studies

- Study on Apoptosis Induction : A study published in MDPI reported that compounds similar to this compound induced apoptosis in both wild-type and mutant p53 cell lines, highlighting its potential as a therapeutic agent in p53-independent pathways .

- Cytotoxicity Assessment : Another study assessed a series of fluorinated amino compounds, including this compound, demonstrating effective inhibition of cell viability across multiple cancer types, with a focus on understanding the SAR relationships that contribute to their efficacy .

Properties

Molecular Formula |

C9H9F4NO |

|---|---|

Molecular Weight |

223.17 g/mol |

IUPAC Name |

(2R)-2-amino-2-[5-fluoro-2-(trifluoromethyl)phenyl]ethanol |

InChI |

InChI=1S/C9H9F4NO/c10-5-1-2-7(9(11,12)13)6(3-5)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m0/s1 |

InChI Key |

HYKDTCPTDBMOIM-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1F)[C@H](CO)N)C(F)(F)F |

Canonical SMILES |

C1=CC(=C(C=C1F)C(CO)N)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.